molecular formula C11H17O4P B158618 Diethyl hydroxy(phenyl)methylphosphonate CAS No. 1663-55-4

Diethyl hydroxy(phenyl)methylphosphonate

Cat. No.: B158618
CAS No.: 1663-55-4
M. Wt: 244.22 g/mol
InChI Key: SLNMJVMGIXUXFI-UHFFFAOYSA-N
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Description

“Diethyl hydroxy(phenyl)methylphosphonate” is a chemical compound with the molecular formula C11H17O4P . It has a molecular weight of 244.23 . This compound is a useful intermediate in the chitosan catalyzed synthesis of diethyl hydroxy (substituted phenyl) methylphosphonates with antioxidant activities .


Synthesis Analysis

The synthesis of “this compound” involves a chitosan-catalyzed procedure. This process uses different aromatic aldehydes and diethyl phosphite at 60°C . Another method involves the use of trichloroacetimidate and acetate coupling methods .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 33 bonds. These include 16 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, and 1 phosphonate .


Physical and Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.2±0.1 g/cm³, a boiling point of 362.0±35.0 °C at 760 mmHg, and a flash point of 172.8±25.9 °C . It also has a polar surface area of 66 Ų and a molar volume of 206.9±3.0 cm³ .

Scientific Research Applications

Corrosion Inhibition

  • Diethyl phosphonate derivatives have been synthesized and evaluated as corrosion inhibitors for carbon steel in acidic media. Para-substituted derivatives showed superior inhibition efficiency. These compounds' effectiveness was assessed using techniques like weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (Moumeni et al., 2020).
  • Another study synthesized α-aminophosphonates and evaluated their role in preventing mild steel corrosion in hydrochloric acid, a process relevant for industrial pickling. These compounds acted as mixed-type inhibitors, with certain derivatives showing high inhibition efficiency (Gupta et al., 2017).

Antimicrobial and Antioxidant Activities

  • Research involving the microwave-assisted synthesis of diethyl dibromo-hydroxyphenylamino methylphosphonates revealed these compounds' potential for antimicrobial and antioxidant activities (Varalakshmi et al., 2014).
  • A series of α-hydroxyphosphonates synthesized from aldehyde and triethylphosphite demonstrated promising antioxidant properties against various oxidative stress markers (Naidu et al., 2012).

Molecular Structure Analysis

  • The synthesis and structural characterization of diethyl hydroxy(4-methoxyphenyl) methyl phosphonate, including its vibrational, electronic, and thermodynamic properties, were explored through Density Functional Theory (DFT) calculations and thermogravimetric analysis (Uppal et al., 2018).
  • Studies on novel phosphonate imine compounds provided insights into their spectroscopic properties and theoretical perspectives, highlighting their potential applications in fields requiring detailed molecular analysis (Ali et al., 2020).

Properties

IUPAC Name

diethoxyphosphoryl(phenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17O4P/c1-3-14-16(13,15-4-2)11(12)10-8-6-5-7-9-10/h5-9,11-12H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNMJVMGIXUXFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60285891, DTXSID80942232
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1663-55-4, 20176-43-6
Record name 1663-55-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43154
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl hydroxy(phenyl)methylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60285891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [hydroxy(phenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the crystal structure of Diethyl [hydroxy(phenyl)methyl]phosphonate and are there any notable intermolecular interactions?

A1: Diethyl [hydroxy(phenyl)methyl]phosphonate crystallizes in a monoclinic system with the space group P2 1 /n and four molecules per unit cell (Z=4) [, ]. The crystal structure is characterized by O—H⋯O hydrogen bonding between the hydroxy group of one molecule and an oxygen atom of the phosphonate group of a neighboring molecule. This interaction leads to the formation of chiral helical chains along the crystallographic b axis [, ].

Q2: What spectroscopic techniques were used to characterize Diethyl [hydroxy(phenyl)methyl]phosphonate and what information do they provide?

A2: Researchers utilized several spectroscopic techniques to investigate the compound. UV-Vis spectroscopy revealed good optical transmission in the visible region and strong absorption in the middle ultraviolet region []. Infrared (FT-IR) and Raman spectroscopy were employed to identify the characteristic vibrational frequencies of various functional groups within the molecule []. These experimental vibrational frequencies were then compared to theoretical values obtained through Density Functional Theory (DFT) calculations using the B3LYP functional and 6-31G basis set, further confirming the structural assignments and providing insights into the electronic structure [].

Q3: Beyond structural characterization, what other properties of Diethyl [hydroxy(phenyl)methyl]phosphonate were investigated computationally?

A3: In addition to vibrational frequency analysis, DFT calculations were employed to predict various chemical reactivity and thermodynamic parameters []. These included ionization potential (I), electron affinity (A), hardness (σ), softness (η), electronegativity (χ), and electrophilicity index (ω) []. These parameters provide valuable information about the molecule's reactivity, stability, and potential interactions with other chemical species.

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